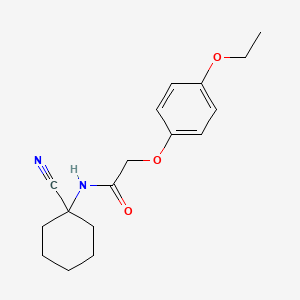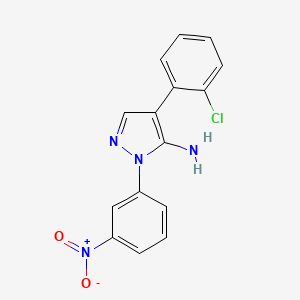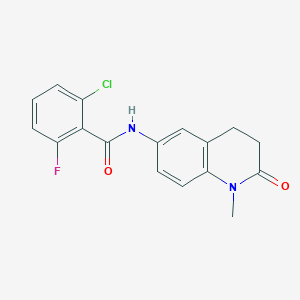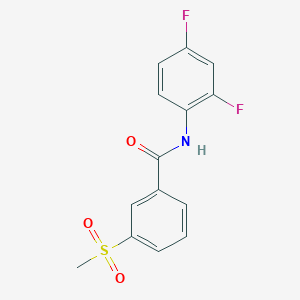![molecular formula C22H21FN2O2 B2749146 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1798459-02-5](/img/structure/B2749146.png)
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of indole, a heterocyclic compound that is a key component in many bioactive molecules . It contains a 4-fluorophenyl group, an azepan-1-yl group, and an indol-3-yl group attached to an ethane-1,2-dione group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. Unfortunately, the specific structural details are not available in the current literature.Applications De Recherche Scientifique
Radical Cyclization and Synthesis of Fluorinated Compounds
Radical cyclizations of fluorinated 1,3-dicarbonyl compounds, including those similar to the specified compound, have been utilized to afford derivatives with potential applications in synthetic organic chemistry and material science. For instance, the synthesis of fluoroacylated 4,5-dihydrofurans demonstrates the versatility of fluorinated compounds in creating novel chemical structures with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Yılmaz, & Pekel, 2011).
Photocyclization to Flavones
The photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, analogous to the compound , has been explored for the cyclization to flavones, highlighting its potential in the synthesis of biologically active compounds. This process demonstrates the role of such compounds in synthesizing complex organic molecules, which could have implications in drug development and synthetic biology (Košmrlj & Šket, 2007).
Tautomerism and Acid-Base Properties
The tautomerism and acid-base properties of azoderivatives of similar β-diketones have been investigated, providing insights into their chemical behavior and stability. Such studies are crucial for understanding the reactivity and potential applications of these compounds in developing pH-sensitive materials or chemical sensors (Mahmudov et al., 2011).
Quantum-Chemical Calculations and Spectroscopic Studies
Quantum-chemical calculations and spectroscopic studies of compounds containing the 4-fluorophenylazepan motif have shed light on their structural and electronic properties. These findings are instrumental in designing novel organic semiconductors, fluorescence probes, or materials for optoelectronic applications (Maharramov et al., 2010).
Optical Non-Linearity in Molecular Glasses
Research into the optical non-linearity of molecular glasses based on related structures highlights the potential of such compounds in developing advanced optical materials for applications in photonics and telecommunications. The study of third-order optical non-linearity indicates their usefulness in creating novel nonlinear optical materials (Seniutinas et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBUGPFSXIDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)


![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)


![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)
![5-(4-(diethylamino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2749073.png)


![3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749078.png)
![methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2749085.png)
